molecular formula C10H11ClN2 B13645440 1,2,3,4-Tetrahydroquinoline-7-carbonitrile hydrochloride

1,2,3,4-Tetrahydroquinoline-7-carbonitrile hydrochloride

Cat. No.: B13645440
M. Wt: 194.66 g/mol
InChI Key: BNOLCSIMKMUSRX-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-7-carbonitrile hydrochloride is a nitrogen-containing heterocyclic compound It is a derivative of tetrahydroquinoline, which is known for its presence in various natural products and therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydroquinoline-7-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form tetrahydroquinoline derivatives . The reaction conditions often include temperatures ranging from 25°C to 100°C and reaction times from 2 to 24 hours .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinoline-7-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce various functionalized tetrahydroquinoline derivatives .

Scientific Research Applications

1,2,3,4-Tetrahydroquinoline-7-carbonitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroquinoline-7-carbonitrile hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

1,2,3,4-tetrahydroquinoline-7-carbonitrile;hydrochloride

InChI

InChI=1S/C10H10N2.ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h3-4,6,12H,1-2,5H2;1H

InChI Key

BNOLCSIMKMUSRX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)C#N)NC1.Cl

Origin of Product

United States

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